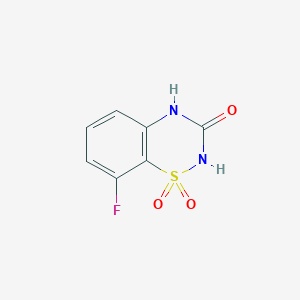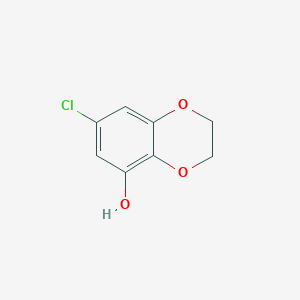
2-(bromomethyl)-5-methoxybenzonitrile
Vue d'ensemble
Description
2-(Bromomethyl)-5-methoxybenzonitrile (BMMB) is an organic compound that has been widely studied in scientific research due to its unique properties and potential applications. BMMB is a versatile building block for organic synthesis, and it has been used in a variety of applications, such as drug synthesis, peptide synthesis, and the preparation of polymers and other materials. BMMB has also been studied for its potential as a therapeutic agent, and its mechanism of action has been explored in several scientific studies.
Mécanisme D'action
The mechanism of action of 2-(bromomethyl)-5-methoxybenzonitrile has been studied in several scientific studies. 2-(bromomethyl)-5-methoxybenzonitrile has been found to act as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can have both therapeutic and toxic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(bromomethyl)-5-methoxybenzonitrile have been studied in several scientific studies. 2-(bromomethyl)-5-methoxybenzonitrile has been found to have a variety of effects on the body, including anti-inflammatory, anti-cancer, and anti-oxidant effects. 2-(bromomethyl)-5-methoxybenzonitrile has also been found to have neuroprotective and neuroregenerative effects, and it has been shown to reduce pain and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(bromomethyl)-5-methoxybenzonitrile in laboratory experiments has several advantages. 2-(bromomethyl)-5-methoxybenzonitrile is a versatile building block for organic synthesis, and it has a high yield and a short reaction time. Additionally, 2-(bromomethyl)-5-methoxybenzonitrile is relatively inexpensive and easy to obtain. The main limitation of 2-(bromomethyl)-5-methoxybenzonitrile is that it is toxic and should be handled with care.
Orientations Futures
The potential applications of 2-(bromomethyl)-5-methoxybenzonitrile are still being explored, and there are several possible future directions for research. One potential future direction is to explore the potential of 2-(bromomethyl)-5-methoxybenzonitrile as a therapeutic agent. Additionally, further research could be conducted to explore the effects of 2-(bromomethyl)-5-methoxybenzonitrile on other biological systems, such as the immune system and the cardiovascular system. Additionally, research could be conducted to explore the potential of 2-(bromomethyl)-5-methoxybenzonitrile as a drug delivery system, as well as to explore the potential of 2-(bromomethyl)-5-methoxybenzonitrile as a scaffold for the synthesis of other compounds. Finally, further research could be conducted to explore the potential of 2-(bromomethyl)-5-methoxybenzonitrile as a diagnostic tool, as well as to explore the potential of 2-(bromomethyl)-5-methoxybenzonitrile as a catalyst for organic reactions.
Applications De Recherche Scientifique
2-(bromomethyl)-5-methoxybenzonitrile has been extensively studied in scientific research due to its unique properties and potential applications. 2-(bromomethyl)-5-methoxybenzonitrile has been used in a variety of applications, such as drug synthesis, peptide synthesis, and the preparation of polymers and other materials. 2-(bromomethyl)-5-methoxybenzonitrile has also been studied for its potential as a therapeutic agent, and its mechanism of action has been explored in several scientific studies.
Propriétés
IUPAC Name |
2-(bromomethyl)-5-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJLXNZAQVSWQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CBr)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-methoxybenzyl bromide | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B6601143.png)











